1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride
Overview
Description
N-propyl Hexylone (hydrochloride) is a synthetic cathinone, a class of compounds known for their stimulant properties. It is an analytical reference standard used primarily in research and forensic applications . The compound is characterized by its molecular formula C16H23NO3 • HCl and a molecular weight of 313.8 g/mol .
Preparation Methods
The synthesis of N-propyl Hexylone (hydrochloride) involves several steps, typically starting with the reaction of 1,3-benzodioxole with propylamine to form the intermediate compound. This intermediate is then reacted with hexanone under controlled conditions to yield N-propyl Hexylone. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
N-propyl Hexylone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
N-propyl Hexylone (hydrochloride) is widely used in scientific research, particularly in the fields of chemistry, biology, and forensic science. Its applications include:
Chemistry: Used as a reference standard for analytical methods such as mass spectrometry and chromatography.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter systems.
Forensic Science: Employed in the identification and quantification of synthetic cathinones in biological samples.
Mechanism of Action
The mechanism of action of N-propyl Hexylone (hydrochloride) involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced alertness, energy, and euphoria. The compound’s effects are mediated through its binding to and inhibition of the reuptake of these neurotransmitters, resulting in increased synaptic concentrations .
Comparison with Similar Compounds
N-propyl Hexylone (hydrochloride) is similar to other synthetic cathinones such as methylone, ethylone, and butylone. it is unique in its specific chemical structure, which includes a propylamino group attached to the benzodioxole ring. This structural difference influences its pharmacological properties and potency. Similar compounds include:
Methylone: Known for its stimulant and empathogenic effects.
Ethylone: Similar to methylone but with slightly different pharmacokinetics.
Butylone: Another synthetic cathinone with stimulant properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(propylamino)hexan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-3-5-6-13(17-9-4-2)16(18)12-7-8-14-15(10-12)20-11-19-14;/h7-8,10,13,17H,3-6,9,11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNMCAKWVGCHGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCCC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601345651 | |
Record name | 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)hexan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601345651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27912-42-1 | |
Record name | 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)hexan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601345651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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